

In-Depth Technical Guide: BMS-191011 as a KCa1.1 Channel Opener

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Compound of Interest		
Compound Name:	BMS-191011	
Cat. No.:	B7909879	Get Quote

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Abstract

BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel). This channel, by integrating intracellular calcium and membrane potential signals, plays a crucial role in regulating neuronal excitability and vascular smooth muscle tone. **BMS-191011** has demonstrated significant potential in preclinical studies as a neuroprotective agent in stroke models and as a vasodilator. This technical guide provides a comprehensive overview of the available data on **BMS-191011**, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and the key signaling pathways it modulates.

Introduction

The large-conductance calcium-activated potassium (KCa1.1) channel is a key regulator of cellular excitability. Its activation leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular activity. This mechanism is fundamental in various physiological processes, including the control of smooth muscle tone and the regulation of neuronal firing. Consequently, openers of the KCa1.1 channel have emerged as promising therapeutic agents for conditions characterized by hyperexcitability or excessive constriction, such as stroke and hypertension.



BMS-191011, with the chemical name 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, is a small molecule that potently and selectively activates KCa1.1 channels.[1] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[1] This guide will delve into the technical details of **BMS-191011**'s pharmacology and its effects on cellular and physiological systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **BMS-191011**, providing a basis for comparison and experimental design.

Table 1: In Vitro Efficacy of BMS-191011

Parameter	Value	Cell Type/System	Reference
Channel Activation	126% of control at 1 μΜ	Xenopus laevis oocytes expressing human KCa1.1	

Table 2: In Vivo Efficacy of BMS-191011

Animal Model	Dosing	Observed Effect	Reference
Wistar Rats	10-100 μg/kg, i.v.	Increased diameter of retinal arterioles	[2][3]
Rodent Stroke Models	Not specified	Neuroprotective activity	[2]

Table 3: Physicochemical Properties of BMS-191011



Property	Value	Reference
Molecular Weight	370.71 g/mol	[1]
Molecular Formula	C16H10CIF3N2O3	[1]
Blood-Brain Barrier Permeability	Permeable	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for key experiments involving **BMS-191011**.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **BMS-191011** on KCa1.1 channel currents in a heterologous expression system or isolated primary cells.

Materials:

- Cells expressing KCa1.1 channels (e.g., HEK293 cells transfected with the KCNMA1 gene)
- Borosilicate glass capillaries
- · Micropipette puller and microforge
- Patch-clamp amplifier and data acquisition system
- Microscope
- External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.[4]
- Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.[4]
- BMS-191011 stock solution (in DMSO)



Procedure:

- Prepare coverslips with adherent cells expressing KCa1.1 channels.
- Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
- Position the micropipette over a target cell and apply slight positive pressure.
- Approach the cell until a dimple is observed on the cell surface, then release the positive pressure to form a gigaohm seal (>1 GΩ).
- Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential of -60 mV.
- Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.
- After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of BMS-191011.
- Record the currents in the presence of **BMS-191011** using the same voltage-step protocol.
- To confirm the specificity of the effect, co-apply the KCa1.1 channel blocker, iberiotoxin.

In Vivo Vasodilation Assay in Rats

This protocol describes the measurement of retinal arteriole diameter in response to intravenous administration of **BMS-191011**.

Materials:

- Male Wistar rats (8-10 weeks old)[3]
- Anesthetic (e.g., pentobarbital sodium)



- Surgical instruments
- Fundus camera and image analysis software
- BMS-191011 solution for intravenous injection
- Iberiotoxin solution for intravitreal injection (for specificity control)

Procedure:

- Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).[3]
- Surgically prepare the animal for intravenous drug administration and monitoring of vital signs.
- Position the rat under the fundus camera to visualize the retinal vasculature.
- Record baseline images of the retinal arterioles and measure their diameter.
- Administer BMS-191011 intravenously at doses ranging from 10 to 100 μg/kg.[3]
- Continuously record images of the retinal arterioles for a set period after each dose.
- Measure the diameter of the same arterioles at various time points post-administration.
- For specificity, in a separate group of animals, administer the KCa1.1 blocker iberiotoxin via intravitreal injection prior to the administration of BMS-191011 and repeat the measurements.[3]
- Analyze the data to determine the dose-dependent effect of BMS-191011 on retinal arteriole diameter.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **BMS-191011** stem from its ability to open KCa1.1 channels, leading to membrane hyperpolarization. The downstream consequences of this primary action are depicted in the following diagrams.



Vasodilation Signaling Pathway

Activation of KCa1.1 channels in vascular smooth muscle cells (VSMCs) is a key mechanism for vasodilation. The following diagram illustrates the proposed signaling cascade.

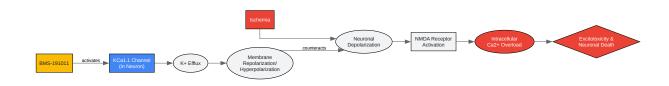


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Caption: Signaling pathway of **BMS-191011**-induced vasodilation.

Neuroprotection Signaling Pathway

In the context of ischemic stroke, the neuroprotective effects of **BMS-191011** are attributed to the counteraction of pathological neuronal hyperexcitability.



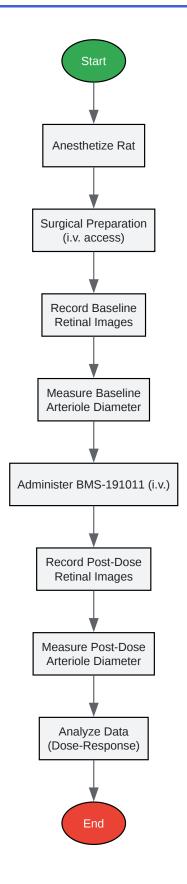
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Caption: Mechanism of **BMS-191011**-mediated neuroprotection.

Experimental Workflow: In Vivo Vasodilation Study

The following diagram outlines the logical flow of the in vivo vasodilation experiment described in section 3.2.





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Caption: Experimental workflow for in vivo vasodilation assay.



Conclusion

pathophysiological roles of the KCa1.1 channel. Its potency as a channel opener, coupled with its demonstrated in vivo efficacy in models of vasodilation and neuroprotection, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of BMS-191011 for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into its therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in a broader range of disease models.

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